

Comparative Analysis of the Antibacterial Activity of Novel β -Keto Ester Derivatives

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Compound of Interest

Compound Name: Methyl 2-cyclopropyl-2-oxoacetate

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For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the antibacterial validation of β -keto esters derived from N-(3-oxo-hexanoyl)-L-homoserine lactone analogues, including comparative performance data and experimental protocols.

This guide provides a comprehensive comparison of the antibacterial efficacy of eight recently synthesized β -keto ester analogues. The design of these compounds was inspired by the structure of the bacterial quorum-sensing autoinducer, N-(3-oxo-hexanoyl)-L-homoserine lactone (3-oxo-C6-HSL)[1][2][3]. The data presented herein is compiled from in vitro studies and offers a head-to-head comparison of their activity against several human and plant pathogenic bacteria.

Performance Comparison of β -Keto Ester Analogues

The antibacterial potential of the synthesized β -keto esters was quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The results, summarized in the table below, highlight the varying degrees of efficacy across the different derivatives and bacterial strains. Notably, compounds 6 and 8 demonstrated the most promising antibacterial activity against the tested pathogens[1][2][3].

| Compound | Target Microorganism | MIC (mg/mL) | MBC (mg/mL) |
|---------------------------|------------------------|-------------|-------------|
| 1 | Pseudomonas aeruginosa | 0.31 | 2.50 |
| Staphylococcus aureus | 0.31 | 2.50 | |
| Pseudomonas syringae | 0.63 | >5.00 | |
| Agrobacterium tumefaciens | 0.16 | 1.25 | |
| 2 | Pseudomonas aeruginosa | 0.31 | 2.50 |
| Staphylococcus aureus | 0.31 | 2.50 | |
| Pseudomonas syringae | 0.63 | >5.00 | |
| Agrobacterium tumefaciens | 0.16 | 1.25 | |
| 3 | Pseudomonas aeruginosa | 0.63 | >5.00 |
| Staphylococcus aureus | 0.63 | >5.00 | |
| Pseudomonas syringae | 0.63 | >5.00 | |
| Agrobacterium tumefaciens | 0.08 | 1.25 | |
| 4 | Pseudomonas aeruginosa | 0.16 | 1.25 |

| | | | |
|---------------------------|------------------------|------|------|
| Staphylococcus aureus | 0.16 | 1.25 | |
| Pseudomonas syringae | 0.31 | 2.50 | |
| Agrobacterium tumefaciens | 0.16 | 1.25 | |
| 5 | Pseudomonas aeruginosa | 0.16 | 1.25 |
| Staphylococcus aureus | 0.16 | 1.25 | |
| Pseudomonas syringae | 0.31 | 2.50 | |
| Agrobacterium tumefaciens | 0.16 | 1.25 | |
| 6 | Pseudomonas aeruginosa | 0.08 | 1.25 |
| Staphylococcus aureus | 0.08 | 1.25 | |
| Pseudomonas syringae | 0.16 | 2.50 | |
| Agrobacterium tumefaciens | 0.08 | 1.25 | |
| 7 | Pseudomonas aeruginosa | 0.16 | 1.25 |
| Staphylococcus aureus | 0.16 | 1.25 | |
| Pseudomonas syringae | 0.31 | 2.50 | |
| Agrobacterium tumefaciens | 0.16 | 1.25 | |

| | | | |
|---------------------------|------------------------|-----------------------|------|
| 8 | Pseudomonas aeruginosa | 0.08 | 1.25 |
| Staphylococcus aureus | 0.08 | 1.25 | |
| Pseudomonas syringae | 0.16 | 2.50 | |
| Agrobacterium tumefaciens | 0.08 | 1.25 | |
| Kanamycin (Control) | All strains | 50 µg (Concentration) | - |

Experimental Protocols

The antibacterial activity of the β -keto ester derivatives was determined using the following standardized methods:

Bacterial Strains and Growth Conditions

The following bacterial strains were used in the evaluation:

- Human Pathogens: Pseudomonas aeruginosa (ATCC 19429) and Staphylococcus aureus (ATCC 29737)[3].
- Phytopathogens: Pseudomonas syringae (MF547632) and Agrobacterium tumefaciens (ATCC 19358)[3].

Bacterial cultures were grown in a nutrient broth composed of 5.0 g/L peptone and 3.0 g/L meat extract for 18 hours. The incubation temperatures were maintained at 35°C for human pathogens and 25°C for plant pathogens[3].

Paper-Disk Diffusion Method

An initial screening of the antibacterial properties of the β -keto ester compounds was performed using a modified paper-disk diffusion method[3].

- Preparation of Stock Solutions: A stock solution of each β -keto ester was prepared in acetone at a concentration of 20 mg/mL[3].
- Disk Impregnation: Sterile cellulose filter paper disks (5 mm in diameter) were impregnated with 15 μ L of the respective stock solution.
- Control Preparation: Acetone-impregnated disks were used as negative controls[3].
- Drying: The impregnated disks were dried in a biosafety chamber before being placed on agar plates inoculated with the test bacteria.

Minimum Inhibitory Concentration (MIC) Assay

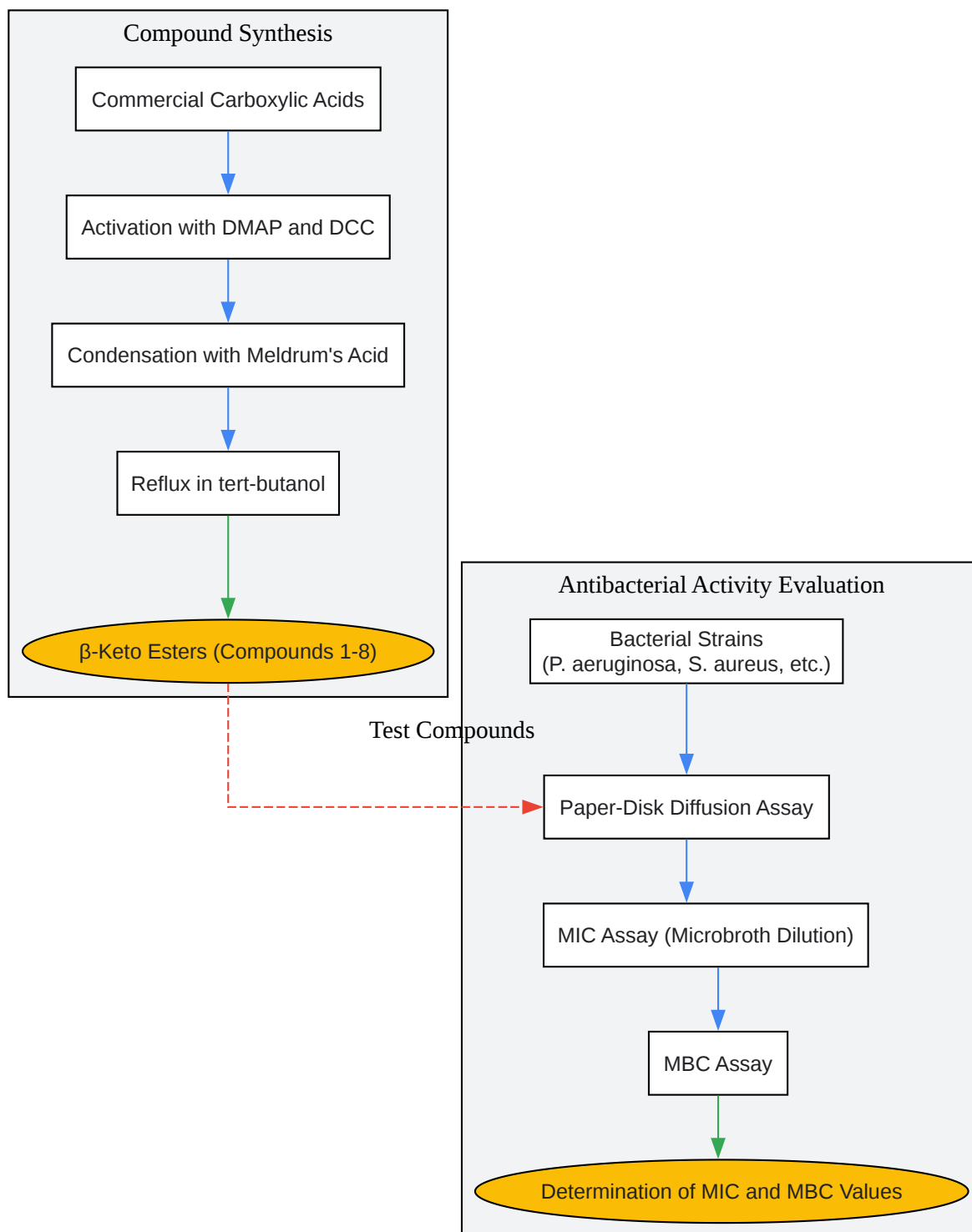
The MIC was determined using a microbroth dilution technique to establish the lowest concentration of each compound that inhibits visible bacterial growth[3].

Minimum Bactericidal Concentration (MBC) Assay

To determine the MBC, aliquots from the wells of the MIC assay that showed no visible growth were plated on nutrient agar. The MBC is defined as the lowest concentration of the compound at which no bacterial growth is observed on the agar plates after incubation[3].

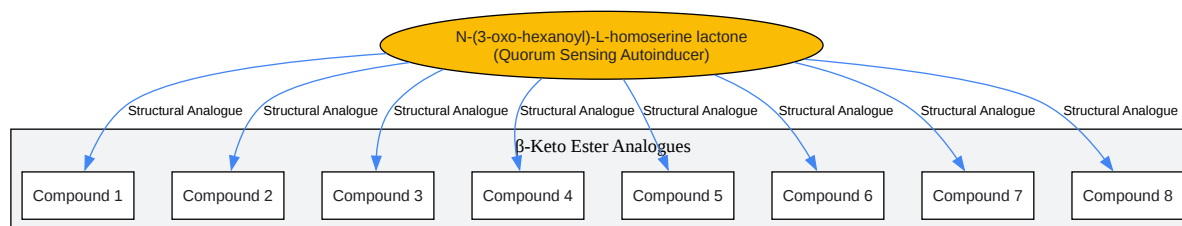
Visualizing the Workflow and Compound Derivation

To better illustrate the experimental process and the origin of the tested compounds, the following diagrams have been generated.



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Caption: Workflow for the synthesis and antibacterial evaluation of β -keto esters.



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Caption: Derivation of β -keto ester analogues from a parent compound.

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